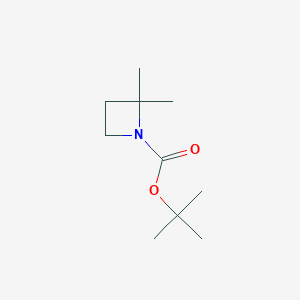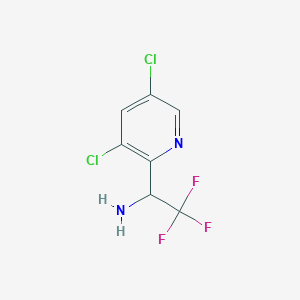
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of dichloro and trifluoro substituents on the pyridine ring, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki-Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichloropyridin-2-yl)ethanone
- (3,5-Dichloropyridin-2-yl)(piperidin-1-yl)methanone
- (3,5-Dichloropyridin-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethanamine is unique due to the presence of trifluoroethanamine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of dichloro and trifluoro substituents enhances its stability and potential for various applications.
Properties
Molecular Formula |
C7H5Cl2F3N2 |
|---|---|
Molecular Weight |
245.03 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-3-1-4(9)5(14-2-3)6(13)7(10,11)12/h1-2,6H,13H2 |
InChI Key |
GNOHEZWODXIPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


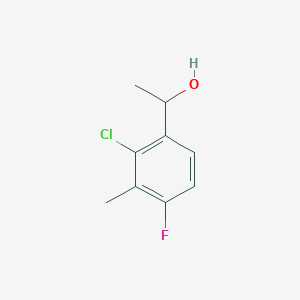
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
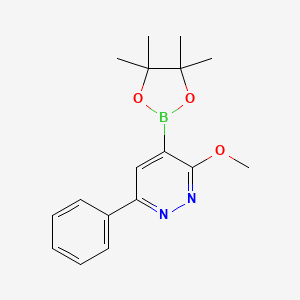
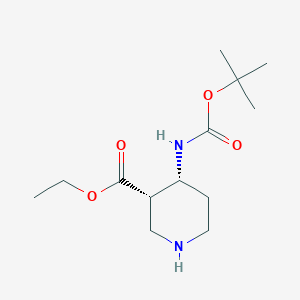

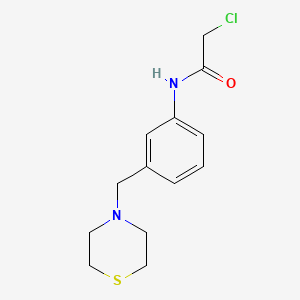
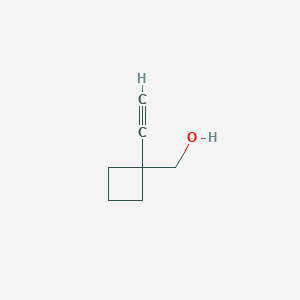
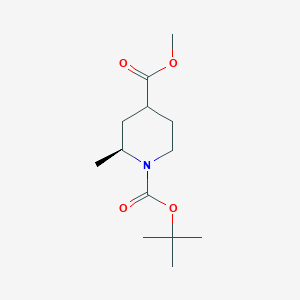

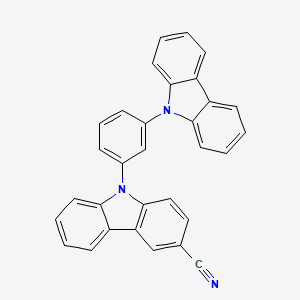

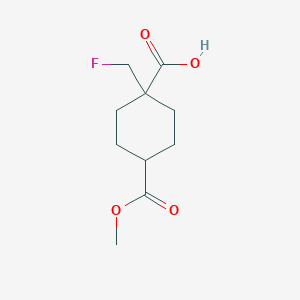
![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
